Silane, (2-chloroethyl)trimethyl-

Descripción general

Descripción

“Silane, (2-chloroethyl)trimethyl-” is an organosilicon compound with the molecular formula C5H13ClSi . It is also known by other names such as “(2-chloroethyl)trimethylsilane”, “2-chloroethyl (trimethyl)silane”, and "(2-chloroethyl)triMethyl-Silane" .

Molecular Structure Analysis

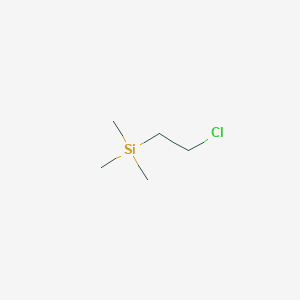

The molecular structure of “Silane, (2-chloroethyl)trimethyl-” consists of a silicon atom bonded to three methyl groups and a 2-chloroethyl group . The InChI string representation of its structure is “InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3” and its canonical SMILES representation is "CSi©CCCl" .Physical And Chemical Properties Analysis

“Silane, (2-chloroethyl)trimethyl-” has a molecular weight of 136.69 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 120.3±23.0 °C at 760 mmHg, and a vapour pressure of 18.4±0.2 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has two freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Terminal Alkenes

“(2-chloroethyl)trimethylsilane” can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . This process is crucial in organic chemistry for the production of various compounds.

Preparation of Reagents

This compound can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation . Peterson methylenation is a chemical reaction used to convert α-silyl carbanions to alkenes.

Inhibition of Tyrosine Kinase Activity

“(2-chloroethyl)trimethylsilane” has been shown to inhibit the activity of tyrosine kinase in chronic pain and depression models . Tyrosine kinase is an enzyme that can transfer a phosphate group from ATP to a protein in a cell, and it plays significant roles in the control of many cellular processes.

Organosilicon Compound Research

As an organosilicon compound, “(2-chloroethyl)trimethylsilane” is often used in research related to silicon-based organic compounds . These compounds have a wide range of applications, including in the production of adhesives, sealants, coatings, and many types of medical and electrical devices.

Material Science

In material science, “(2-chloroethyl)trimethylsilane” can be used in the synthesis of silicon-containing polymers . These polymers have unique properties such as thermal stability, chemical resistance, and low surface tension, making them useful in a variety of applications.

Pharmaceutical Research

“(2-chloroethyl)trimethylsilane” can be used in pharmaceutical research for the synthesis of drug molecules . The introduction of silicon into drug molecules can improve their efficacy and reduce their toxicity.

Safety and Hazards

Silanes are generally flammable and their vapors may travel to the source of ignition and flash back . Containers may explode when heated and vapors may form explosive mixtures with air . Specific safety and hazard information for “Silane, (2-chloroethyl)trimethyl-” was not found in the retrieved papers.

Mecanismo De Acción

Target of Action

(2-Chloroethyl)trimethylsilane, also known as Silane, (2-chloroethyl)trimethyl- or 2-chloroethyl(trimethyl)silane, is an organosilicon compound

Mode of Action

The mode of action of (2-Chloroethyl)trimethylsilane involves its reaction with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .

Biochemical Pathways

It is known to participate in the synthesis of terminal alkenes and the peterson methylenation process .

Result of Action

The result of the action of (2-Chloroethyl)trimethylsilane is the synthesis of terminal alkenes when treated with aldehydes or ketones . It also aids in the preparation of the reagent trimethylsilylmethyl magnesium chloride, used in Peterson methylenation .

Propiedades

IUPAC Name |

2-chloroethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWMXONAIDFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (2-chloroethyl)trimethyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3187709.png)